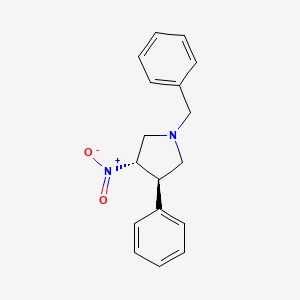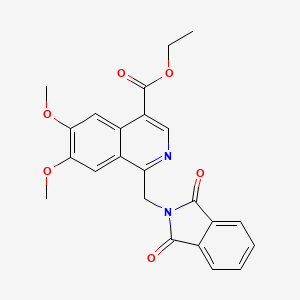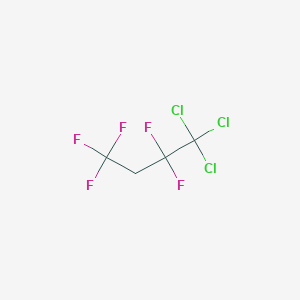
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Übersicht
Beschreibung
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is a chemical compound with the CAS Number: 380-63-2. It has a molecular weight of 251.41 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
NMR Studies and Rotational Isomerism
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane and similar compounds have been studied extensively using Nuclear Magnetic Resonance (NMR). NMR provides valuable structural information, particularly in understanding rotational isomerism in fluoroacetones, which are related to this compound. These studies help ascertain the populations of stable conformers of these molecules and obtain thermodynamic parameters of their interconversion (Shapiro, Lin, & Johnston, 1973).
Synthesis of β-hydroxy Ketones
Pentafluorinated β-hydroxy ketones, which can be synthesized using derivatives of this compound, have significant applications in organic chemistry. The synthesis process involves the in situ generation of difluoroenolates, and this reaction proceeds under mild conditions, offering high yields and tolerating a wide range of functional groups (Zhang & Wolf, 2012).
Synthesis of Trifluoromethylallenes
Derivatives of this compound have been used in novel synthesis methods for 1-aryl-1-trifluoromethylallenes. These compounds are synthesized through a series of reactions starting from bis(phenylthio)-pentafluorobutane, leading to high yields of trifluoromethylallenes. These are valuable intermediates in organic synthesis (Han, Kim, Son, & Jeong, 2006).
Environmental Impact Studies
Studies on the environmental impact of compounds like this compound, particularly HFC-365mfc (1,1,1,3,3-pentafluorobutane), have been conducted. These studies include detection in the atmosphere and estimation of emissions. Such research is crucial for understanding and managing the environmental footprint of these compounds (Stemmler et al., 2007).
Phase-Transition Contrast Nanocapsules
In the field of medical imaging, 1,1,1,3,3-pentafluorobutane has been encapsulated in polymeric nanocapsules, which are used as contrast agents for tumor imaging under diagnostic ultrasound. These nanocapsules can undergo a liquid/gas-phase transition triggered by mild heating, demonstrating the potential for targeted medical applications (Li et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds can be metabolized by certain bacteria under anaerobic conditions . The initial reactions could be catalyzed by either monooxygenase or dioxygenase enzymes .
Biochemical Pathways
Similar compounds have been shown to undergo a series of transformations, eventually yielding stable intermediates .
Pharmacokinetics
Similar compounds are known to persist in the environment due to their resistance to degradation .
Result of Action
Similar compounds are known to have ecotoxic properties, affecting a wide range of organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane. For instance, the persistence of similar compounds is related to their physicochemical properties and their ability to accumulate in the environment .
Biochemische Analyse
Biochemical Properties
1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may affect cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage . Furthermore, this compound can inhibit the activity of key metabolic enzymes, resulting in disrupted cellular metabolism and altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . High doses of this compound have been associated with adverse effects such as liver damage, oxidative stress, and disruption of metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it may exert its effects on cellular function. The localization of this compound can impact its activity and interactions with other biomolecules.
Eigenschaften
IUPAC Name |
1,1,1-trichloro-2,2,4,4,4-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBFYFONKOINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663072 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380-63-2 | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



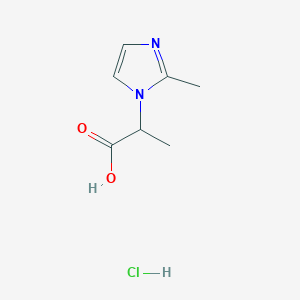

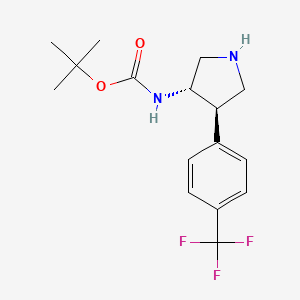
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
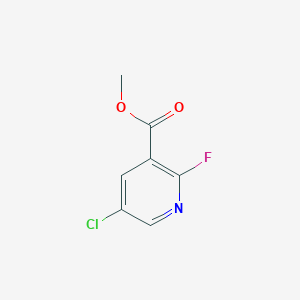
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
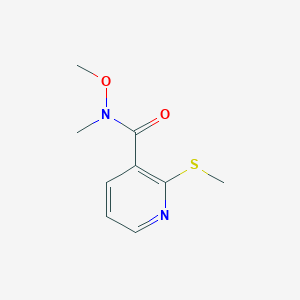
![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

